N-(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide
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Overview
Description
N-(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide: is a complex organic compound with the molecular formula C13H20N2O4S and a molecular weight of 300.377 g/mol . This compound is characterized by its unique structure, which includes a tert-butoxy group, a cyclopropoxy group, and a methanesulfonamide group attached to a pyridine ring.
Preparation Methods
The synthesis of N-(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves several steps, typically starting with the preparation of the pyridine ring, followed by the introduction of the tert-butoxy and cyclopropoxy groups. The final step involves the addition of the methanesulfonamide group. Specific reaction conditions and reagents used in these steps can vary, but common methods include the use of palladium-catalyzed coupling reactions and nucleophilic substitution reactions .
Chemical Reactions Analysis
N-(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Scientific Research Applications
N-(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of N-(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can lead to the modulation of various biochemical pathways, resulting in the compound’s observed effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that it may act by inhibiting certain enzymes or by binding to specific receptors .
Comparison with Similar Compounds
N-(3-Tert-butoxy-5-cyclopropoxypyridin-2-YL)methanesulfonamide can be compared with other similar compounds, such as:
N-(3-Tert-butoxy-3-oxopropyl) glycine derived N-carboxyanhydride: This compound also contains a tert-butoxy group and is used in the synthesis of peptoid-based polyacids.
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds are studied for their potential as kinase inhibitors and apoptosis inducers
Properties
Molecular Formula |
C13H20N2O4S |
---|---|
Molecular Weight |
300.38 g/mol |
IUPAC Name |
N-[5-cyclopropyloxy-3-[(2-methylpropan-2-yl)oxy]pyridin-2-yl]methanesulfonamide |
InChI |
InChI=1S/C13H20N2O4S/c1-13(2,3)19-11-7-10(18-9-5-6-9)8-14-12(11)15-20(4,16)17/h7-9H,5-6H2,1-4H3,(H,14,15) |
InChI Key |
QRPWDOHMBWYODL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC1=C(N=CC(=C1)OC2CC2)NS(=O)(=O)C |
Origin of Product |
United States |
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